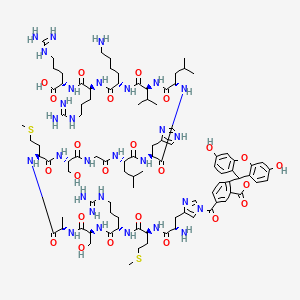
Thiolopyrrolone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiolopyrrolone A is typically isolated from marine-derived Streptomyces species. The isolation process involves culturing the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques . The chemical structure of this compound is determined using spectroscopic methods such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes. Further research is needed to develop efficient and cost-effective methods for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Thiolopyrrolone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the pyrrolone ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Thiolopyrrolone A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable model compound for studying sulfur-containing heterocycles and their reactivity.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of thiolopyrrolone A involves its interaction with bacterial cell membranes and enzymes. The sulfur atom in the compound plays a crucial role in its antibacterial activity by disrupting the integrity of bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . This leads to the inhibition of bacterial growth and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Thiolutin: Another sulfur-containing heterocyclic compound with antibacterial properties.
2,2-Dioxidothiolutin: A derivative of thiolutin with similar antibacterial activity.
Comparison: Thiolopyrrolone A is unique due to its unsymmetrical sulfur-containing pyrrolone structure, which distinguishes it from other thiolopyrrolones like thiolutin and 2,2-dioxidothiolutin . This unique structure contributes to its distinct antibacterial properties and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H24N6O6S4 |
|---|---|
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
N-(14,22-diacetamido-5,12,20-trimethyl-6,13,21-trioxo-2,9,16,17-tetrathia-5,12,20-triazatetracyclo[17.3.0.04,8.011,15]docosa-1(22),3,7,10,14,18-hexaen-7-yl)acetamide |
InChI |
InChI=1S/C24H24N6O6S4/c1-10(31)25-16-19-13(28(4)22(16)34)7-37-20-15(30(6)23(35)17(20)26-11(2)32)9-39-40-21-14(8-38-19)29(5)24(36)18(21)27-12(3)33/h7-9H,1-6H3,(H,25,31)(H,26,32)(H,27,33) |
InChI-Schlüssel |
VWGSGXQIXVLAHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CSC3=C(C(=O)N(C3=CSSC4=C(C(=O)N(C4=CS2)C)NC(=O)C)C)NC(=O)C)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




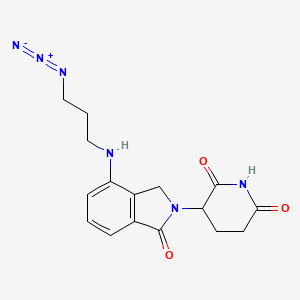
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
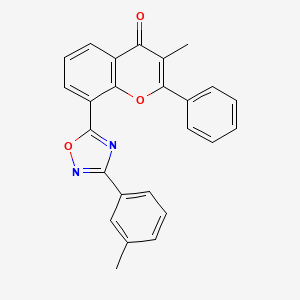


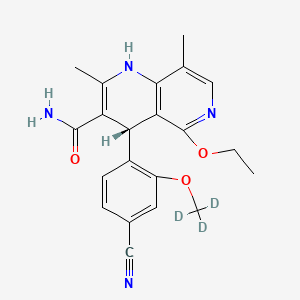
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
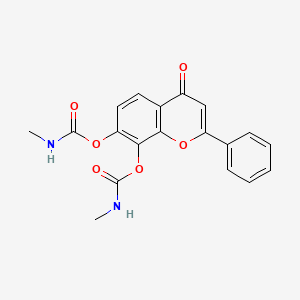
![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
